molecular formula C10H8BrNO2 B6589230 4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one CAS No. 2137825-57-9

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one

Cat. No. B6589230
CAS RN: 2137825-57-9
M. Wt: 254.1
InChI Key:
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Description

4-Bromo-8-methoxy-1,2-dihydroisoquinolin-1-one (4-Br-8-MeO-1,2-DHIQ) is an organic compound with a unique chemical structure that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of lab experiments, including synthesis, biochemical and physiological studies, and drug design. The structure of 4-Br-8-MeO-1,2-DHIQ is composed of a bromine atom attached to a nitrogen atom and two oxygen atoms. This compound has been used in a number of studies to explore its potential as a therapeutic agent, as well as its biochemical and physiological effects.

Scientific Research Applications

4-Br-8-MeO-1,2-DHIQ has a wide range of applications in scientific research. It has been used as a tool for drug design and as a starting material for the synthesis of other compounds. It has also been used in studies to explore its potential as a therapeutic agent. In addition, this compound has been used in biochemical and physiological studies to investigate its effects on various biological systems.

Mechanism of Action

The mechanism of action of 4-Br-8-MeO-1,2-DHIQ is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body and modulates their activity. This binding is thought to be responsible for the compound’s biochemical and physiological effects.
Biochemical and Physiological Effects
4-Br-8-MeO-1,2-DHIQ has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and analgesic effects. It has also been shown to have anticonvulsant, anxiolytic, and antidepressant effects. In addition, it has been found to have neuroprotective and antinociceptive effects.

Advantages and Limitations for Lab Experiments

4-Br-8-MeO-1,2-DHIQ is a versatile compound that can be used in a variety of lab experiments. It has a relatively low toxicity profile and is relatively easy to synthesize. However, it is important to note that the compound has not been approved for human use and its effects on humans have not been thoroughly studied. Therefore, caution should be taken when using this compound in experiments.

Future Directions

There are a number of potential future directions for the use of 4-Br-8-MeO-1,2-DHIQ in scientific research. These include further studies to explore its potential as a therapeutic agent, as well as its biochemical and physiological effects. In addition, further research could be conducted to investigate the compound’s mechanism of action and its potential applications in drug design. Finally, more studies could be conducted to explore the compound’s safety profile and its potential side effects.

Synthesis Methods

4-Br-8-MeO-1,2-DHIQ can be synthesized using a variety of methods. One of the most common methods is the Suzuki coupling reaction. This reaction involves the reaction of a bromine-containing substrate with an aryl boronic acid in the presence of a palladium catalyst. The reaction is typically carried out at room temperature in an inert atmosphere. Other methods of synthesis include the Buchwald-Hartwig amination reaction, the Stille reaction, and the Sonogashira coupling reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one involves the synthesis of 4-bromo-1,2-dihydroisoquinoline, which is then reacted with methoxyacetic acid to form the final product.", "Starting Materials": [ "4-bromoisoquinoline", "sodium borohydride", "methoxyacetic acid", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "4-bromoisoquinoline is reduced to 4-bromo-1,2-dihydroisoquinoline using sodium borohydride.", "4-bromo-1,2-dihydroisoquinoline is then reacted with methoxyacetic acid in the presence of acetic anhydride and sulfuric acid to form the intermediate product.", "The intermediate product is then hydrolyzed using sodium hydroxide and water to form the final product, 4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one." ] }

CAS RN

2137825-57-9

Product Name

4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one

Molecular Formula

C10H8BrNO2

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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